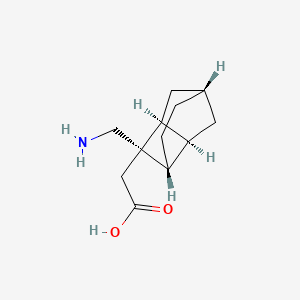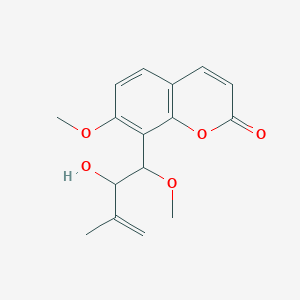
Murracarpin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Murracarpin involves several steps. One method includes reacting 7-hydroxy coumarin with acetic anhydride, trifluoroacetic acid, and hexamethylenetetramine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from Murraya paniculata leaves using solvents like methanol and chloroform . The extract is then subjected to chromatographic techniques to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions: Murracarpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups.
Scientific Research Applications
Murracarpin has a wide range of scientific research applications:
Industry: this compound’s natural origin and biological activities make it valuable in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Murracarpin exerts its effects through several molecular targets and pathways:
Anti-inflammatory Activity: this compound interacts with cyclooxygenase-2 and 5-lipoxygenase enzymes, forming strong hydrogen bonds that inhibit their activity.
Vasorelaxing Activity: The compound induces vasorelaxation by interacting with calcium channels in vascular smooth muscle cells, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation.
Comparison with Similar Compounds
Murracarpin is unique among coumarins due to its specific biological activities and molecular interactions. Similar compounds include:
Kimcuongin: Another coumarin isolated from Murraya paniculata, known for its potent vasorelaxing activity.
Scopoletin: A coumarin with anti-inflammatory and antioxidant activities.
This compound stands out due to its dual anti-inflammatory and vasorelaxing properties, making it a versatile compound for various scientific and medical applications.
Properties
CAS No. |
120786-76-7 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
8-(2-hydroxy-1-methoxy-3-methylbut-3-enyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-9(2)14(18)16(20-4)13-11(19-3)7-5-10-6-8-12(17)21-15(10)13/h5-8,14,16,18H,1H2,2-4H3 |
InChI Key |
DBPWCIPDCMVUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


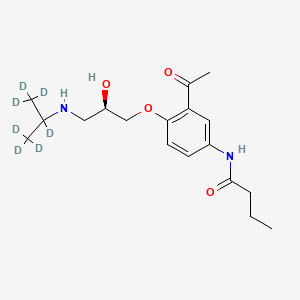
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)

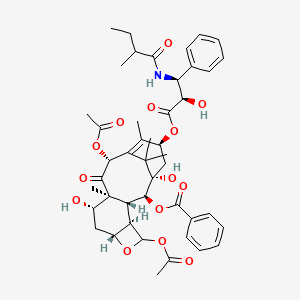
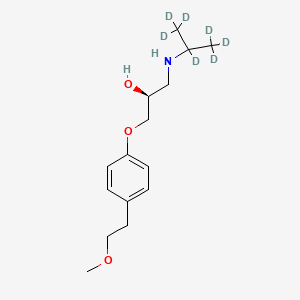
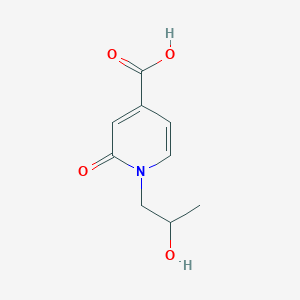
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
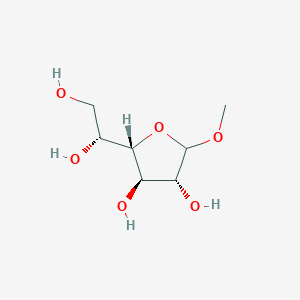
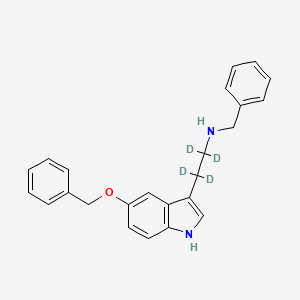
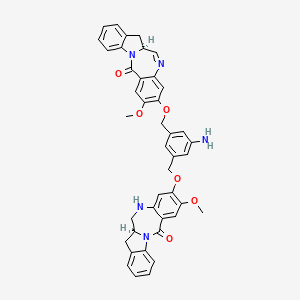

![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
